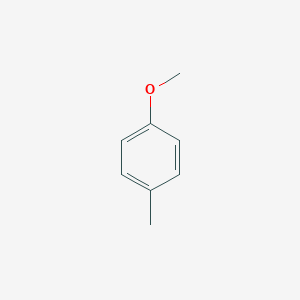

4-Methylanisole

Cat. No. B047524

Key on ui cas rn:

104-93-8

M. Wt: 122.16 g/mol

InChI Key: CHLICZRVGGXEOD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05648551

Procedure details

Higher yields are obtained in the oxidation of methoxy-, phenoxy- or tert-butyl-substituted toluenes, which has been traced back to the positive inductive effect of these groups (Grybowska, 1987; Ueshima, 1992; Constantini, 1986). Thus, p-methoxytoluene and p-phenoxytoluene toluene can be oxidized to the corresponding aldehydes (EP 226 640) at 450° C. on a vanadium-thallium-cesium-antimony catalyst or a vanadium-cesium-potassium-phosphorus-iron-cobalt-oxide catalyst at a yield of over 75%. On the latter catalyst, in accordance with the weaker electron-donating effect of the tert-butyl substituent in comparison with the methoxy and phenoxy substituents, p-tert-butylbenzaldehyde is obtained with a yield of 56% (EP 226 640).

Name

p-phenoxytoluene toluene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

aldehydes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

vanadium-thallium-cesium-antimony

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Three

Name

vanadium-cesium-potassium-phosphorus iron-cobalt-oxide

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Four

Name

Yield

56%

Identifiers

|

REACTION_CXSMILES

|

CO[C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][CH:4]=1.[C:10]1([CH3:16])[CH:15]=CC=C[CH:11]=1.[O:17](C1C=CC(C)=CC=1)C1C=CC=CC=1>[Sb].[Cs].[Tl].[V].[P].[K].[Cs].[V].[Co]=O.[Fe]>[C:10]([C:3]1[CH:4]=[CH:5][C:6]([CH:9]=[O:17])=[CH:7][CH:8]=1)([CH3:16])([CH3:15])[CH3:11] |f:1.2,3.4.5.6,7.8.9.10.11.12,^1:31,32,35,36|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(C=C1)C

|

Step Two

|

Name

|

p-phenoxytoluene toluene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C.O(C1=CC=CC=C1)C1=CC=C(C=C1)C

|

Step Three

[Compound]

|

Name

|

aldehydes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

vanadium-thallium-cesium-antimony

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Sb].[Cs].[Tl].[V]

|

Step Four

|

Name

|

vanadium-cesium-potassium-phosphorus iron-cobalt-oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[P].[K].[Cs].[V].[Co]=O.[Fe]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)C1=CC=C(C=O)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 56% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |